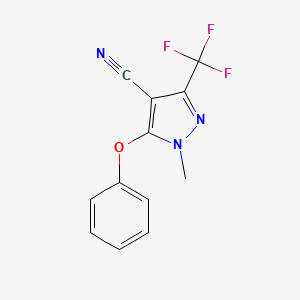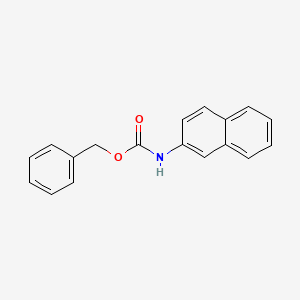
Benzyl N-(naphthalen-2-YL)carbamate
Overview
Description
Benzyl N-(naphthalen-2-yl)carbamate is an organic compound with the molecular formula C18H15NO2 . It has a molecular weight of 277.32 . The compound is also known by its IUPAC name, benzyl naphthalen-2-ylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is1S/C18H15NO2/c20-18(21-13-14-6-2-1-3-7-14)19-17-11-10-15-8-4-5-9-16(15)12-17/h1-12H,13H2,(H,19,20) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.
Scientific Research Applications
1. Antimicrobial Properties
- Benzyl N-(naphthalen-2-YL)carbamate derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain carbamates derived from this compound demonstrate high antistaphylococcal activity, comparable to standard antibiotics. These compounds have been effective against Staphylococcus aureus, including methicillin-resistant strains, and have shown potential in antimicrobial therapy (Goněc et al., 2022).
2. Synthesis of Complex Organic Compounds
- This compound is used in the synthesis of various organic compounds. For example, it has been utilized in the preparation of naphthalene derivatives, which are important in organic synthesis and have applications in materials science (Chen et al., 2019).
3. Development of Novel Materials
- Derivatives of this compound are being explored for their potential in the development of new materials, such as organic light-emitting diodes (OLEDs) and other electronic devices. Research has been conducted on synthesizing novel compounds that can act as efficient hole transport materials for high-efficiency electrophosphorescent devices (Zhang et al., 2015).
4. Chemical Sensors and Chemosensors
- Some derivatives of this compound are being explored for use in chemical sensing. These compounds have shown potential in the detection of specific anions, like fluoride, via colorimetric methods. This could have applications in environmental monitoring and analytical chemistry (Younes et al., 2020).
5. Potential in Epilepsy Treatment
- Research into 1-(substituted benzylidene/ethylidene)-4-(naphthalen-1-yl)semicarbazides, derived from this compound, suggests potential applications in treating epilepsy. These compounds have shown both anticonvulsant and antioxidant activities, indicating their possible use in epilepsy management (Azam et al., 2010).
properties
IUPAC Name |
benzyl N-naphthalen-2-ylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c20-18(21-13-14-6-2-1-3-7-14)19-17-11-10-15-8-4-5-9-16(15)12-17/h1-12H,13H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXYSERXDONXGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]-ethanamine](/img/structure/B3167014.png)
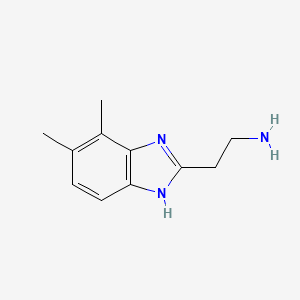
amine](/img/structure/B3167025.png)
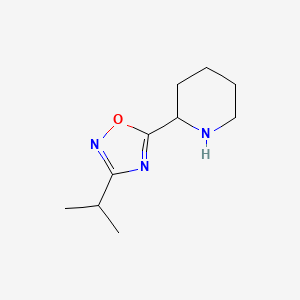
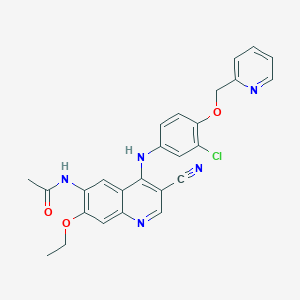
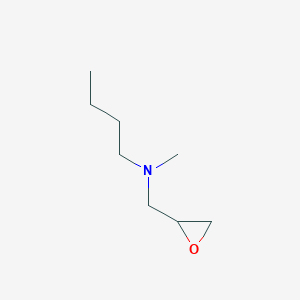

![4-Bromo-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3167054.png)
![1H-Pyrrolo[2,3-B]pyridine-4-carboxaldehyde, 1-[tris(1-methylethyl)silyl]-](/img/structure/B3167060.png)




